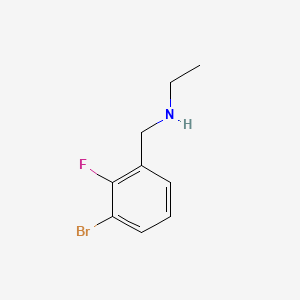

1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene

Description

Properties

IUPAC Name |

N-[(3-bromo-2-fluorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRNGOKGZQVRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C(=CC=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742810 | |

| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355248-08-6 | |

| Record name | Benzenemethanamine, 3-bromo-N-ethyl-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene typically involves multi-step organic reactions. One common approach is to start with a fluorobenzene derivative and introduce the bromine and ethylaminomethyl groups through a series of substitution reactions. For instance, the bromination of a fluorobenzene derivative can be achieved using bromine or N-bromosuccinimide (NBS) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium ethoxide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.

Material Science: It is used in the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene involves its interaction with specific molecular targets. The ethylaminomethyl group can interact with biological receptors or enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

The compound belongs to a broader class of halogenated benzenes with diverse substituents. Below is a detailed comparison with structurally related analogs:

Structural and Functional Group Variations

1-Bromo-3-(2,5-dimethylbenzyl)-2-fluorobenzene (2-51)

- Substituents : Bromine (C1), fluorine (C2), 2,5-dimethylbenzyl (C3).

- Synthesis : Synthesized via aryl halide coupling using 3-bromo-2-fluorobenzyl alcohol and p-xylene in hexachloroethane, yielding a colorless oil (57% yield) .

- Key Data : NMR and HRMS confirmed structure; lacks the amine functionality, reducing polarity compared to the target compound.

1-Bromo-3-(difluoromethyl)-2-fluorobenzene (CAS: 1204333-52-7)

- Substituents : Bromine (C1), fluorine (C2), difluoromethyl (-CF₂H) (C3).

- Properties : Molecular formula C₇H₄BrF₃; higher halogen content increases molecular weight (225.01 g/mol) and lipophilicity. Hazard profile includes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

1-Bromo-3-(bromomethyl)-2-fluorobenzene (CAS: 149947-16-0)

- Substituents : Bromine (C1), fluorine (C2), bromomethyl (-CH₂Br) (C3).

- Reactivity: The bromomethyl group enables nucleophilic substitutions (e.g., Suzuki couplings), similar to the ethylaminomethyl group but with higher electrophilicity. Structural similarity score: 0.85 .

1-(3-Bromopropyl)-2-fluorobenzene (CAS: 129254-75-7)

- Substituents : Fluorine (C2), 3-bromopropyl chain (-CH₂CH₂CH₂Br) (C1).

- Physical Properties : Molecular weight 217.08 g/mol; aliphatic chain increases flexibility and reduces aromatic ring electron density compared to the target compound .

Physicochemical Properties

Biological Activity

1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

This compound has a molecular formula of C9H10BrF and a molecular weight of approximately 221.08 g/mol. This compound features a bromine atom and a fluorine atom attached to a benzene ring, along with an ethylaminomethyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- G-Protein Coupled Receptors (GPCRs) : The compound is known to bind to specific GPCRs, triggering intracellular signaling pathways that can lead to various physiological responses.

- Enzyme Inhibition : It has been observed to inhibit certain enzymes, affecting their activity and subsequently altering metabolic processes within cells.

- Transcription Factor Modulation : The compound can influence gene expression by interacting with transcription factors, which may lead to changes in cellular function and metabolism.

Table 1: Summary of Biological Activities

Cellular Effects

This compound has been shown to exert significant effects on various cell types:

- Cell Signaling : It modulates cell signaling pathways, which can lead to alterations in cellular functions such as proliferation and apoptosis.

- Metabolic Changes : The compound influences cellular metabolism by interacting with metabolic enzymes, leading to changes in energy production and metabolite levels.

- Toxicity Profile : Research indicates that the compound's effects are dose-dependent; low doses may have minimal effects while high doses can induce cytotoxicity and disrupt normal physiological processes .

Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Laboratory experiments demonstrated that this compound could significantly inhibit the growth of cancer cell lines, suggesting potential anticancer properties.

- Animal Models : In vivo studies revealed that administration of varying doses resulted in observable changes in behavior and physiological responses in test subjects, indicating a significant biological impact at higher concentrations.

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethylaminomethyl CH₂ at δ 3.2–3.5 ppm). ¹⁹F NMR detects fluorine environment shifts (δ -110 to -115 ppm for ortho-F) .

- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular ion [M+H]⁺ (expected m/z ~260–265).

- HPLC : Reverse-phase C18 column (acetonitrile/water) assesses purity (>98% required for biological assays) .

What strategies resolve contradictions in reported biological activities of halogenated benzylamine derivatives?

Advanced

Contradictions often arise from assay variability (e.g., cell lines, concentrations). Methodological solutions:

Standardized Assays : Reproduce key studies using consistent conditions (e.g., HepG2 cells, 10 µM dose).

In Silico Docking : Use AutoDock Vina to predict binding to targets like GPCRs or kinases. Compare with crystallographic data (e.g., PDB 6WPT) .

Binding Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity (Kd) and stoichiometry .

How to design analogs to enhance metabolic stability while retaining target affinity?

Q. Advanced

- Fluorination : Introduce fluorine at the para position (block CYP450 oxidation) .

- Rigidification : Replace ethyl with cyclopropylamine (restricts rotamers, improving target fit).

- SAR Studies : Test analogs in microsomal stability assays (human liver microsomes, t½ > 60 min ideal). Optimize logP (2.5–3.5) via HPLC-derived retention times .

What safety protocols are critical when handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood (volatile brominated compounds).

- Storage : Inert atmosphere (Ar/N₂), amber glass at 4°C to prevent photodegradation .

- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as halogenated waste .

How does the substitution pattern affect regioselectivity in cross-coupling reactions?

Advanced

The ethylaminomethyl group directs cross-coupling (e.g., Suzuki-Miyaura) to the para position due to electron donation. Key factors:

- Catalyst Choice : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in polar aprotic solvents (DMF, 80°C).

- Steric Effects : Bulky boronic acids (e.g., 2-naphthyl) require longer reaction times (24–48 hr) .

Example : Coupling with 4-methoxyphenylboronic acid yields 85% para-substituted product vs. 45% for meta .

What computational methods predict the compound’s solubility and partition coefficient (logP)?

Q. Advanced

- Solubility : Use COSMO-RS (via Schrödinger) with input from DFT-optimized geometries. Compare with experimental shake-flask data (water/octanol) .

- logP : ACD/Percepta predicts ~2.8; refine using molecular dynamics (MD) simulations of solvation free energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.